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Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709

For research, scientific, and drug development professionals, this document provides a
comprehensive overview of the pharmacodynamics, pharmacokinetics, and safety of the
investigational drug pizuglanstat (TAS-205) in healthy volunteers. All data is compiled from
publicly available clinical trial information and publications.

Introduction

Pizuglanstat (also known as TAS-205) is a small molecule, orally active, and selective inhibitor
of hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS is a key enzyme in the
biosynthesis of prostaglandin D2 (PGD2), an important inflammatory mediator.[2][3] By
targeting HPGDS, pizuglanstat is designed to reduce the production of PGD2, thereby
mitigating inflammatory responses.[1] The primary therapeutic indication for which pizuglanstat
has been investigated is Duchenne muscular dystrophy (DMD), a rare genetic disorder
characterized by progressive muscle degeneration and inflammation.[2][3]

Mechanism of Action

Pizuglanstat exerts its pharmacological effect by selectively inhibiting the enzyme
hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS catalyzes the isomerization of
prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[3] PGD2 is a lipid mediator that
contributes to various physiological and pathological processes, including inflammation and
allergic responses. In the context of Duchenne muscular dystrophy, HPGDS expression is
elevated in necrotic muscle fibers, leading to increased PGD2 production which is believed to
exacerbate muscle inflammation and degeneration.[3] By inhibiting HPGDS, pizuglanstat
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effectively reduces the synthesis of PGD2, thereby aiming to decrease the inflammatory
cascade and its subsequent damage to muscle tissue.[1] In vitro studies have shown that
pizuglanstat has an IC50 of 76 nM for human HPGDS.[4]
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Figure 1: Mechanism of Action of Pizuglanstat.
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While detailed quantitative pharmacodynamic data from studies in healthy volunteers are not
extensively available in the public domain, the pharmacological effects of pizuglanstat have
been characterized in clinical trials involving patients with Duchenne muscular dystrophy.
These studies provide valuable insights into the drug's activity on its target pathway in humans.

A Phase | study in DMD patients demonstrated that pizuglanstat dose-dependently decreased
the urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM), a major metabolite of
PGD2.[2][3][5] This finding serves as a key biomarker, confirming that pizuglanstat engages
with its target, HPGDS, and effectively reduces the in vivo production of PGD2.[2][3] The same
study also showed that pizuglanstat did not affect the urinary excretion of tetranor-
prostaglandin E metabolite (t-PGEM), indicating its selectivity.[2][5]

Experimental Protocol for Pharmacodynamic
Assessment (from Phase | Study in DMD Patients)

The following methodology was employed to assess the pharmacodynamic effects of
pizuglanstat in a clinical setting.[2]

o Study Design: A double-blind, randomized, placebo-controlled Phase | study was conducted
to evaluate single and 7-day repeated oral doses of TAS-205.[2][5]

o Participants: The study enrolled Japanese patients with a genetic confirmation of DMD.[2]

» Pharmacodynamic Endpoints: The primary pharmacodynamic parameters were the urinary
excretion of t-PGDM and t-PGEM.[2]

» Sample Collection: Urine samples were collected at various time points during the single-
dose and repeated-dose administration periods.[2]

» Biomarker Analysis: The concentrations of t-PGDM and t-PGEM in the urine were measured.
The ratios of these metabolites to urinary creatinine (Cre) were calculated to account for
variations in urine dilution (t-PGDM/Cre and t-PGEM)/Cre). The total excretion amounts of t-
PGDM and t-PGEM were also determined.[2]

 Statistical Analysis: The effects of pizuglanstat on the urinary excretion of t-PGDM and t-
PGEM were assessed by comparing the results from the active treatment groups with those
from the placebo group.[2]
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Pharmacokinetics in Healthy Volunteers

The pharmacokinetic profile of pizuglanstat was characterized in a Phase 1, open-label, single-
dose mass balance study (NCT04825431) involving healthy adult male volunteers.[6]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters of pizuglanstat following a single oral dose of 400 mg in
healthy male volunteers are summarized in the table below.[6]

Parameter Value Unit

Dose 400 (single oral dose) mg

Time to Maximum Plasma

) 0.5 (median) hours
Concentration (Tmax)
Geometric Mean Half-Life

7.7 hours

(t1/2)
Excretion Route (after 168
hours)
Fecal 66.1 % of administered radioactivity
Urinary 32.2 % of administered radioactivity

] ) Sulfate conjugate of hydroxyl
Major Metabolite )
pizuglanstat

Primary Circulating and
Unchanged parent molecule
Excreted Form

Table 1: Summary of Pharmacokinetic Parameters of Pizuglanstat in Healthy Male Volunteers.

[6]

Experimental Protocol for the Phase 1 Mass Balance
Study

o Study Design: This was a Phase 1, open-label, single-dose mass balance study.[6]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39840517/
https://pubmed.ncbi.nlm.nih.gov/39840517/
https://pubmed.ncbi.nlm.nih.gov/39840517/
https://pubmed.ncbi.nlm.nih.gov/39840517/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Participants: The study enrolled six healthy adult men with a median age of 26 years.[6]

Dosing: A single oral dose of a solution containing 400 mg of [14C]-labeled pizuglanstat with
1 megabecquerel of radioactivity was administered.[6]

Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals to
characterize absorption, metabolism, and excretion.[6]

Bioanalysis: The concentrations of pizuglanstat and its metabolites in the collected samples
were analyzed to determine the pharmacokinetic profile.[6]
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Phase 1 Mass Balance Study Workflow (NCT04825431)
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Figure 2: Experimental Workflow for the Phase 1 Mass Balance Study.

Safety Profile in Healthy Volunteers
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The safety and tolerability of pizuglanstat in healthy volunteers were assessed in the Phase 1
mass balance study.[6]

Adverse Drug

. Incidence Severity Outcome
Reaction
o 33.3% (2 of 6 Manageable with
Urticaria . Nonsevere
participants) treatment
Other Clinically
Significant Safety None reported

Events

Table 2: Safety and Tolerability of Pizuglanstat in Healthy Male Volunteers.[6]

Summary and Conclusion

Pizuglanstat is a selective inhibitor of HPGDS that has been shown to effectively reduce the
production of the inflammatory mediator PGD2. In healthy volunteers, pizuglanstat is rapidly
absorbed, with a half-life of approximately 7.7 hours, and is primarily excreted through the fecal
route. The safety profile in this population was acceptable, with nonsevere urticaria being the
main adverse drug reaction observed. While quantitative pharmacodynamic data in healthy
volunteers is limited, studies in DMD patients have confirmed the drug's mechanism of action
by demonstrating a dose-dependent reduction in a key PGD2 metabolite. This technical guide
provides a summary of the core pharmacodynamic and pharmacokinetic properties of
pizuglanstat based on the available data, offering a valuable resource for researchers and
professionals in the field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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